Sodium thiophosphate hydrate

Description

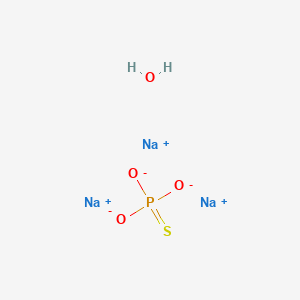

Sodium thiophosphate hydrate (chemical formula: 3NaO₃PS·H₂O; molecular weight: 198.0 g/mol) is a sulfur-containing inorganic compound with diverse industrial and laboratory applications . It appears as green-to-white crystalline aggregates, melts at 53–58°C, and is water-soluble . Key uses include:

- Analytical Chemistry: As a titrant in iodometry .

- Gold Extraction: Facilitates leaching processes .

- Organic Synthesis: Production of thioglycolic acid and Bunte salts (S-alkylthiosulfonates) .

- Water Treatment: Dechlorination of tap water and maintenance of chlorine levels in aquatic systems .

Safety considerations highlight risks of skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating protective equipment and proper ventilation during handling .

Properties

IUPAC Name |

trisodium;thiophosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O3PS.H2O/c;;;1-4(2,3)5;/h;;;(H3,1,2,3,5);1H2/q3*+1;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYYFZBRAKXIPU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Na3O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703060 | |

| Record name | Sodium phosphorothioate--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10489-48-2 | |

| Record name | Sodium phosphorothioate--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium thiophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium thiophosphate hydrate can be synthesized through the reaction of sodium hydroxide with phosphorus pentasulfide. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

P2S5+6NaOH+xH2O→2Na3PO3S⋅xH2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium sulfide with phosphorus trichloride in the presence of water. This method allows for large-scale production and ensures high purity of the final product. The reaction is as follows:

PCl3+3Na2S+3H2O→Na3PO3S⋅xH2O+3HCl

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various phosphorus and sulfur-containing compounds.

Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

Substitution: The compound can participate in substitution reactions where the thiophosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sodium phosphate, sulfur dioxide.

Reduction: Phosphine, hydrogen sulfide.

Substitution: Alkyl thiophosphates, acyl thiophosphates.

Scientific Research Applications

Sodium thiophosphate hydrate is utilized in various scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in certain chemical reactions.

Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

Medicine: It serves as an antidote for cyanide poisoning and is used in the formulation of certain pharmaceuticals.

Industry: this compound is used in gold extraction, water treatment, and as an anionic surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of sodium thiophosphate hydrate involves its ability to donate sulfur atoms in chemical reactions. This property makes it an effective reagent in the synthesis of sulfur-containing compounds. In biological systems, it acts as a chelating agent, binding to heavy metals and facilitating their removal from the body. The compound also interacts with molecular targets such as enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Sodium Dihydrogen Phosphate Dihydrate

Sodium Thiosulphate (Na₂S₂O₃)

Sodium Hypophosphite Monohydrate

Sodium Hydrogen Phosphate Hydrate

Formula : Na₂HPO₄·H₂O; Molecular Weight : 159.97 g/mol .

- Applications : Buffer in biochemical assays and food preservation .

- Key Differences : Lacks sulfur; primarily used for pH regulation .

Comparative Data Table

Research Findings and Trends

- This compound: Emerging applications in nanotechnology and materials science, particularly in synthesizing sulfur-doped materials . Limited ecotoxicological data necessitate further studies .

- Phosphate Derivatives : Sodium dihydrogen phosphate dihydrate dominates in food/pharma due to regulatory acceptance and safety .

- Sulfur-Based Competitors : Sodium thiosulphate remains preferred in medical and photographic fields due to established safety profiles .

Biological Activity

Sodium thiophosphate hydrate, also known as trithis compound, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies that illustrate its applications in various biological contexts.

This compound has the chemical formula and is characterized by the presence of phosphorus and sulfur in its structure. This compound is often used in biochemical applications due to its ability to act as a reducing agent and its role in various enzymatic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Sodium thiophosphate may exert protective effects against oxidative stress by scavenging free radicals.

- Nephroprotective Effects : Similar to sodium thiosulfate, sodium thiophosphate has been studied for its potential to mitigate nephrotoxicity associated with certain chemotherapeutic agents, particularly cisplatin.

- Modulation of Enzymatic Activity : The compound may influence the activity of specific enzymes involved in metabolic pathways.

Nephroprotective Effects

A significant study investigated the use of sodium thiosulfate in preventing cisplatin-induced nephrotoxicity during hyperthermic intraperitoneal chemotherapy (HIPEC). Although this study primarily focused on sodium thiosulfate, it provides insights relevant to sodium thiophosphate due to their similar chemical properties. The study found that patients receiving sodium thiosulfate exhibited significantly lower serum creatinine levels and improved glomerular filtration rates compared to those receiving standard treatments .

| Treatment Group | Mean Serum Creatinine (mmol/L) | Glomerular Filtration Rate (ml/min/1.73 m²) | Acute Kidney Injury (%) |

|---|---|---|---|

| Preoperative Hyperhydration (PHH) | 95 | 96 | 21 |

| PHH + Sodium Thiosulfate | 57 | 94 | 1 |

| Sodium Thiosulfate Alone | 61 | 78 | 0 |

This data suggests that sodium thiophosphate may have similar protective properties against renal toxicity.

Antioxidant Properties

Research has indicated that compounds containing sulfur, such as sodium thiophosphate, can exhibit antioxidant properties. A study highlighted the role of sulfur-containing compounds in reducing oxidative stress in cellular models, which could be extrapolated to suggest potential applications for sodium thiophosphate in protecting cells from oxidative damage .

Case Studies

- Cisplatin-Induced Nephrotoxicity : A retrospective analysis involving 220 patients undergoing HIPEC demonstrated that sodium thiosulfate significantly reduced renal complications associated with cisplatin treatment. This finding underscores the potential role of similar compounds like sodium thiophosphate in clinical settings .

- Oxidative Stress Mitigation : In vitro studies have shown that sodium thiophosphate can reduce markers of oxidative stress in cell cultures exposed to harmful agents, suggesting a mechanism through which it may protect cellular integrity .

Q & A

Q. What are the recommended methods for synthesizing sodium thiophosphate hydrate in a laboratory?

this compound can be synthesized via chemical activation of precursors like trisodium phosphate or sodium hydrogen carbonate with sulfur-containing reagents under controlled conditions. For example, describes its formation through reactions involving sodium hydrogen carbonate and trisodium zinc phosphate, yielding Na₂P₂S₆ and hydrate phases. A typical protocol includes:

Q. How can this compound be distinguished from structurally similar phosphate salts?

Differentiation requires a combination of spectroscopic and crystallographic techniques:

Q. What safety precautions are critical when handling this compound?

Key precautions include:

- Avoiding inhalation or skin contact due to uncharacterized acute toxicity ( ).

- Storing in airtight containers away from moisture to prevent decomposition into sulfur oxides ( ).

- Using fume hoods when heating to mitigate exposure to hazardous gases (e.g., SOₓ). Reference :

Advanced Research Questions

Q. How do hydration states of sodium thiophosphate influence its reactivity in aqueous solutions?

Hydrate water affects solubility and ion dissociation. For example:

Q. What analytical strategies resolve contradictions in reported molecular weights (e.g., 183.03 vs. 198.0 g/mol)?

Discrepancies arise from variable hydration states or impurities. Researchers should:

Q. How does this compound interact with oxidizing agents like chlorine in aqueous systems?

suggests it neutralizes chlorine, forming non-hazardous byproducts. To study this:

Q. What methodologies assess the stability of this compound under extreme temperatures?

- TGA-DSC : Quantify decomposition temperatures and enthalpy changes.

- In Situ XRD : Track phase transitions (e.g., hydrate → anhydrous → decomposed phases).

- FTIR : Detect volatile decomposition products (e.g., SOₓ, noted in ). Reference :

Data Interpretation & Experimental Design

Q. How can researchers address gaps in toxicological data for this compound?

Q. What experimental controls are essential when studying its role in phase transformations (e.g., pyrite cinder processing)?

- Include blank trials without sodium thiophosphate to isolate its catalytic/activation effects.

- Monitor pH and redox potential to distinguish chemical vs. physical activation ( ).

- Use Mössbauer spectroscopy to track iron-phase transitions (e.g., hematite → maghemite). Reference :

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.